
3,4-Difluorobenzylamine
Overview
Description
3,4-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney Nickel. The reaction is typically carried out in the presence of a solvent like isopropanol and under controlled temperature conditions (60-80°C) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nitrile oxidoreductase enzymes to reduce 3,4-difluorobenzonitrile. This method is advantageous due to its high conversion rate and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney Nickel or palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: 3,4-Difluorobenzaldehyde or 3,4-difluorobenzoic acid.
Reduction: this compound from 3,4-difluorobenzonitrile.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3,4-Difluorobenzylamine is investigated for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active compounds. For example:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. A study showed that this compound derivatives had IC50 values below 10 µM against HCT-116 cells, indicating strong anticancer activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT-116 | < 10 | Induces apoptosis and cell cycle arrest |
Neuropharmacology
The compound has been studied for its effects on neurotransmitter systems. It acts as an allosteric modulator of GABA_A receptors and nicotinic acetylcholine receptors (nAChRs), enhancing their activity. This modulation suggests potential applications in treating anxiety disorders and neurodegenerative diseases.
Enzyme Inhibition
This compound has shown promise in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in cellular signaling pathways. Specific studies reported IC50 values for PDE5 inhibition below 4 µM for certain derivatives.
Study on GABA_A Receptors
In vitro studies revealed that derivatives of this compound significantly enhance GABA_A receptor activity, with modulation observed up to 1200% at an EC50 value of 0.18 µM for specific analogs.
PDE Inhibition Studies
Research evaluating the inhibitory effects on PDE5 found that several derivatives exhibited strong inhibitory activity with IC50 values indicating effective potency against enzyme activity.
Mechanism of Action
The mechanism of action of 3,4-difluorobenzylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 2,4-Difluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
- 4-Methoxybenzylamine
Uniqueness
3,4-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Biological Activity
3,4-Difluorobenzylamine (DFBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : CHFN
- CAS Number : 72235-53-1
- Molecular Weight : 145.14 g/mol
This compound acts primarily as a ligand and inhibitor in various biological systems. The presence of fluorine atoms enhances its binding affinity to specific molecular targets, such as enzymes and receptors. This property makes it suitable for applications in drug development, particularly in targeting diseases caused by bacterial infections and viral pathogens.
Antimicrobial Activity
Research indicates that derivatives of DFBA exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other mycobacterial species. For instance, N-butyl-3,4-difluorobenzylamine demonstrated notable inhibitory effects against Mycobacterium marinum and Mycobacterium lufu, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Antiviral Properties
DFBA has also been evaluated for its antiviral activity. In a study focusing on hepatitis B virus (HBV), certain analogs derived from DFBA showed submicromolar effective concentrations (EC) against HBV replication. The mechanism involved modulation of capsid assembly, indicating that DFBA derivatives may serve as novel antiviral agents .
In Vitro Studies
In vitro assays have demonstrated that this compound and its derivatives can inhibit various enzymes involved in critical biological pathways. For example, studies have shown that DFBA can effectively inhibit the activity of L,L-diaminopimelate aminotransferase (DapL), an enzyme crucial for bacterial lysine biosynthesis. This inhibition could lead to the development of narrow-spectrum antibiotics targeting specific bacterial strains .
Comparative Potency Analysis
A comparative analysis of DFBA derivatives showed varying potencies against different targets. The following table summarizes the inhibitory concentrations (IC) for selected compounds:
Compound | Target | IC (μM) |
---|---|---|
This compound | DapL | 24 ± 3 |
N-butyl-3,4-difluorobenzylamine | Mycobacterium spp. | 17 ± 1 |
4-oxotetrahydropyrimidine derivative | HBV | 0.84 |
These results highlight the potential of DFBA as a scaffold for developing new therapeutic agents with specific biological activities.
Q & A
Q. Basic: What are the standard synthetic routes for 3,4-Difluorobenzylamine, and how are they optimized for purity?
Answer:
this compound is commonly synthesized via condensation reactions. For example, it reacts with glyoxal to form hexabenzyl-substituted hexaazaisowurtzitanes, a process critical for generating high-energy-density compounds . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of benzylamine to glyoxal) and reaction time (typically 12–24 hours under reflux). Purification is achieved through vacuum distillation (boiling point ~79°C) or column chromatography using silica gel with ethyl acetate/hexane eluents. Purity (>98%) is confirmed via GC-MS or HPLC, with refractive index (n20/D 1.493) and density (1.21 g/mL) serving as physical benchmarks .
Q. Advanced: How do steric and electronic effects of this compound influence its reactivity in metal-free electrochemical C–N bond cleavage?
Answer:
In electrochemical C–N bond cleavage, the electron-withdrawing fluorine substituents at the 3,4-positions enhance the electrophilicity of the benzylamine, facilitating oxidative cleavage. However, steric hindrance from the difluoro substituents can reduce yields in ortho-substituted derivatives (e.g., 57–66% for ortho-bromo vs. 71% for para-substituted analogs). Methodologically, reactions are performed in acetonitrile/water mixtures (9:1 v/v) at 2.0 V vs. Ag/AgCl, with yields monitored via NMR or LC-MS. Adjusting the electrolyte (e.g., LiClO4) and electrode material (graphite) optimizes efficiency .
Q. Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
Key techniques include:
- NMR : 1H NMR (δ 3.8 ppm for -CH2NH2; aromatic protons at δ 6.8–7.2 ppm) and 19F NMR (δ -138 to -140 ppm for fluorine atoms).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-F vibration).
- GC-MS : Molecular ion peak at m/z 143 (M+) and fragmentation pattern confirming the amine group.
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment.
Cross-referencing with NIST-standardized data (InChIKey: PHLZUDXEBCQHKM-UHFFFAOYSA-N) ensures accuracy .
Q. Advanced: What structural modifications enhance this compound’s selectivity for phospholipase D1 (PLD1) inhibition?
Answer:
Comparative IC50 data show that this compound exhibits moderate PLD1 selectivity (IC50 = 67 nM vs. PLD2 IC50 = 980 nM; 14.5-fold selectivity) . Enhancing selectivity involves:
- Substituent tuning : Replacing fluorine with bulkier groups (e.g., chlorine) increases PLD1 selectivity (e.g., 3,4-Dichlorobenzylamine: 90.9-fold selectivity).
- Side-chain modifications : Introducing sulfonamide or acrylamide groups (e.g., in 2-[(5-chloro-2-methoxyphenyl)sulfonyl] derivatives) improves binding affinity. Assays are conducted using fluorescent phosphatidylcholine substrates, with activity measured via choline release .
Q. Data Contradiction: How to address inconsistent yields in heterocyclic syntheses using this compound?
Answer:
Discrepancies often arise from:
- Moisture sensitivity : The amine’s hygroscopic nature requires strict anhydrous conditions (argon atmosphere, molecular sieves).
- Catalyst variability : In ring-closing metathesis (e.g., forming fluorovinyl nitrogen heterocycles), Grubbs catalyst purity and loading (5–10 mol%) critically impact yields.
- Reaction monitoring : Real-time FT-IR or inline NMR helps identify intermediates (e.g., imine formation) and adjust reaction parameters. Reproducibility is improved by standardizing solvent systems (e.g., dichloromethane vs. toluene) .
Q. Safety: What protocols mitigate risks during handling and storage of this compound?
Answer:
- Storage : Under argon at 2–8°C in amber glass to prevent oxidation and moisture absorption.
- PPE : N95 masks, nitrile gloves, and goggles are mandatory due to skin corrosion (H314) and respiratory hazards.
- Spill management : Neutralize with 5% acetic acid, followed by adsorption with vermiculite. Waste disposal follows EPA guidelines for corrosive amines (UN2735) .
Q. Advanced: How does this compound compare to analogs in stabilizing high-energy intermediates?
Answer:
In synthesizing polyfluorinated hexaazaisowurtzitanes, this compound provides superior stabilization due to fluorine’s inductive effects, reducing decomposition rates by 30% compared to non-fluorinated analogs. Kinetic studies (DSC/TGA) show decomposition onset at 220°C, with activation energies (Ea) calculated via Arrhenius plots .
Properties
IUPAC Name |
(3,4-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZUDXEBCQHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222548 | |
Record name | 3,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-53-1 | |
Record name | 3,4-Difluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72235-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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